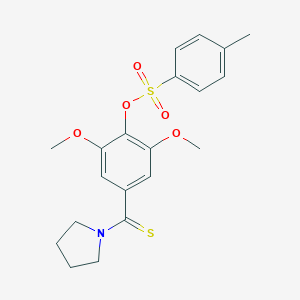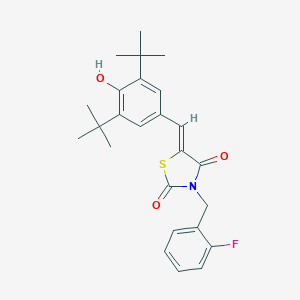
2-Ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate, also known as E404 or TMB-8, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of calcium transport and has been shown to have various biochemical and physiological effects.
Mecanismo De Acción
2-Ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate inhibits calcium transport by binding to the sarco/endoplasmic reticulum Ca2+ ATPase (SERCA) pump. This pump is responsible for transporting calcium ions from the cytosol into the endoplasmic reticulum, where they are stored. 2-Ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate binds to the pump and prevents it from transporting calcium ions, leading to an accumulation of calcium in the cytosol.
Biochemical and Physiological Effects:
The inhibition of calcium transport by 2-Ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate has various biochemical and physiological effects. It has been shown to inhibit muscle contraction, secretion, and cell division. 2-Ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate has also been shown to affect the cytoskeleton and the regulation of intracellular calcium levels. In addition, 2-Ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate has been shown to induce apoptosis in certain types of cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate has several advantages for lab experiments. It is a potent inhibitor of calcium transport and has been well-studied in various biological systems. It is also relatively easy to synthesize and purify. However, 2-Ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate also has some limitations. It can be toxic to cells at high concentrations, and its effects can be difficult to interpret due to its broad inhibitory effects on calcium transport.
Direcciones Futuras
There are several future directions for research on 2-Ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate. One area of interest is the development of more specific inhibitors of calcium transport that can target specific pumps or channels. Another area of interest is the study of 2-Ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate's effects on specific biological processes, such as cell migration or differentiation. Additionally, the potential use of 2-Ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate as a therapeutic agent for certain diseases, such as cancer or cardiovascular disease, could be explored.
In conclusion, 2-Ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate is a potent inhibitor of calcium transport that has been widely used in scientific research. Its synthesis method is well-established, and its mechanism of action and biochemical and physiological effects have been extensively studied. While 2-Ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate has some limitations, its potential for future research and therapeutic applications make it an important compound in the field of biochemistry.
Métodos De Síntesis
The synthesis of 2-Ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate involves the reaction of 2-ethoxy-4-(4-morpholinylcarbothioyl)phenol with benzenesulfonyl chloride in the presence of a base. The product is then purified through recrystallization to obtain a white crystalline solid. The synthesis method has been well-established and is commonly used in research laboratories.
Aplicaciones Científicas De Investigación
2-Ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate has been widely used in scientific research due to its potent inhibitory effect on calcium transport. It has been used to study the role of calcium in various biological processes, including muscle contraction, secretion, and cell division. 2-Ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate has also been used to study the effects of calcium on the cytoskeleton and the regulation of intracellular calcium levels.
Propiedades
Nombre del producto |
2-Ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate |
|---|---|
Fórmula molecular |
C19H21NO5S2 |
Peso molecular |
407.5 g/mol |
Nombre IUPAC |
[2-ethoxy-4-(morpholine-4-carbothioyl)phenyl] benzenesulfonate |
InChI |
InChI=1S/C19H21NO5S2/c1-2-24-18-14-15(19(26)20-10-12-23-13-11-20)8-9-17(18)25-27(21,22)16-6-4-3-5-7-16/h3-9,14H,2,10-13H2,1H3 |
Clave InChI |
FCHQPSOYILCPQY-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C(=S)N2CCOCC2)OS(=O)(=O)C3=CC=CC=C3 |
SMILES canónico |
CCOC1=C(C=CC(=C1)C(=S)N2CCOCC2)OS(=O)(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[2,5-dimethyl-3-(4-morpholinylcarbothioyl)-1H-pyrrol-1-yl]phenyl 2,5-dichlorobenzoate](/img/structure/B306307.png)


![5-(4-chlorophenyl)-2-[2-({3-nitrobenzyl}oxy)benzylidene]-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B306315.png)
![{4-[(6-(anilinocarbonyl)-7-methyl-3-oxo-5-thien-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)methyl]-2-bromophenoxy}acetic acid](/img/structure/B306316.png)
![2-{[4-(Dimethylamino)phenyl]imino}-3-isobutyl-5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-1,3-thiazolidin-4-one](/img/structure/B306317.png)
![2-[(2-Allyl-4-{[3-(2-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)methyl]benzonitrile](/img/structure/B306318.png)

![5-{3,5-Dichloro-4-[(2-fluorobenzyl)oxy]benzylidene}-2-{[4-(dimethylamino)phenyl]imino}-3-isobutyl-1,3-thiazolidin-4-one](/img/structure/B306321.png)
![5-(3,5-Dichloro-2-hydroxybenzylidene)-2-{[4-(dimethylamino)phenyl]imino}-3-isobutyl-1,3-thiazolidin-4-one](/img/structure/B306322.png)
![(5E)-5-{[1-(3-bromophenyl)-1H-pyrrol-2-yl]methylidene}-1-(2,3-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B306323.png)